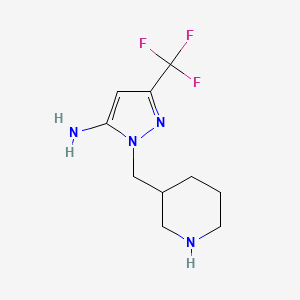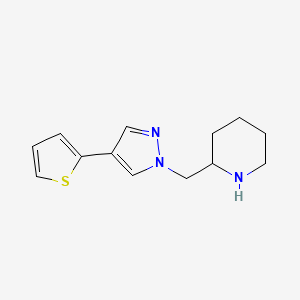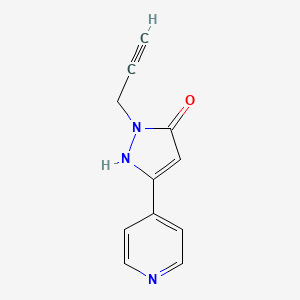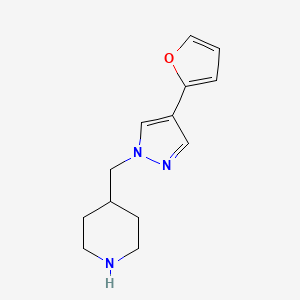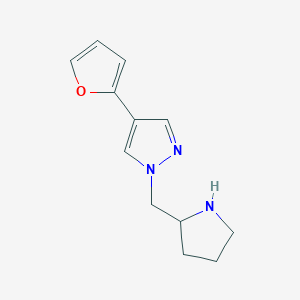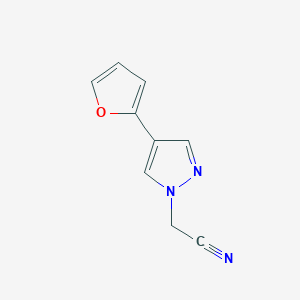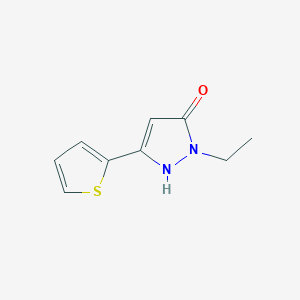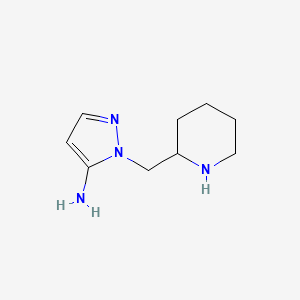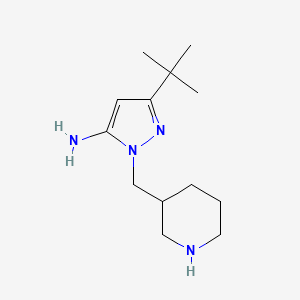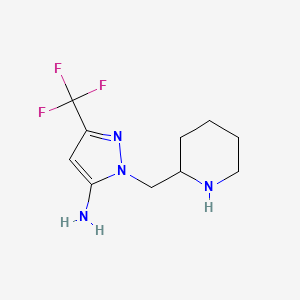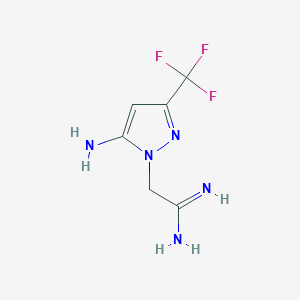
3-cyclobutyl-1-methyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol were not found, similar compounds have been synthesized through various methods. For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in good yield by a solvent-free condensation/reduction reaction sequence .Applications De Recherche Scientifique
Antioxidant and Anticancer Activities
Pyrazole derivatives, including those similar to 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol, have been synthesized and evaluated for their biological activities. In particular, certain derivatives have demonstrated significant antioxidant and anticancer properties. For example, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) were synthesized and evaluated for their radical scavenging activity and cytotoxic properties against colorectal RKO carcinoma cells. Some of these compounds were found to be more active than ascorbic acid and exhibited cytotoxic effects mediated by p53-dependent apoptosis (Cadena-Cruz et al., 2021).
Chelating and Extracting Agents
Pyrazole and its derivatives serve as vital components in various biologically active compounds. Compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, similar to 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol, have garnered attention due to their broad spectrum of biological activities. These compounds also act as chelating and extracting agents for different metal ions (Sadeghpour & Olyaei, 2021).
Antibacterial Activity
Derivatives of pyrazol-5-ol have shown promise in antibacterial applications. For instance, 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives have been synthesized and demonstrated potent antibacterial activity against various bacterial strains. In particular, compounds with trifluoromethyl groups exhibited excellent antibacterial efficacy (Bhavanarushi et al., 2013).
Green Chemistry Approaches
In the pursuit of environmentally friendly chemistry, researchers have explored the synthesis of pyrazole derivatives using green chemistry principles. For instance, cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been utilized as a catalyst in the synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), emphasizing cost-effectiveness, minimal environmental impact, and high yields (Mosaddegh et al., 2010).
Propriétés
IUPAC Name |
5-cyclobutyl-2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8(11)5-7(9-10)6-3-2-4-6/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSWALQTVXSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



